molecular formula C19H19N5OS3 B12166695 2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide

2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide

Cat. No.: B12166695
M. Wt: 429.6 g/mol
InChI Key: STJDMRUFRHHAME-KGENOOAVSA-N
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Description

This compound is a complex organic molecule that contains multiple functional groups, including thiadiazole, sulfanyl, and carbamothioyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(3-{[(4-methylphenyl)carbamothioyl]amino}phenyl)sulfanyl]acetamide involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(3-{[(4-methylphenyl)carbamothioyl]amino}phenyl)sulfanyl]acetamide: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups can yield amines .

Scientific Research Applications

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(3-{[(4-methylphenyl)carbamothioyl]amino}phenyl)sulfanyl]acetamide: has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(3-{[(4-methylphenyl)carbamothioyl]amino}phenyl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to and modulate the activity of enzymes, receptors, or other proteins. This can lead to changes in cellular processes and ultimately result in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-2-[[5-(5-methylthiophen-3-yl)phenyl]sulfanyl]acetamide
  • N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(3-{[(4-methylphenyl)carbamothioyl]amino}phenyl)sulfanyl]acetamide

Uniqueness

The uniqueness of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(3-{[(4-methylphenyl)carbamothioyl]amino}phenyl)sulfanyl]acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H19N5OS3

Molecular Weight

429.6 g/mol

IUPAC Name

2-[[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-1-pyridin-3-ylethylideneamino]acetamide

InChI

InChI=1S/C19H19N5OS3/c1-13-5-7-15(8-6-13)11-26-18-23-24-19(28-18)27-12-17(25)22-21-14(2)16-4-3-9-20-10-16/h3-10H,11-12H2,1-2H3,(H,22,25)/b21-14+

InChI Key

STJDMRUFRHHAME-KGENOOAVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C(\C)/C3=CN=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=C(C)C3=CN=CC=C3

Origin of Product

United States

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